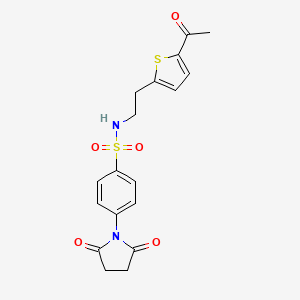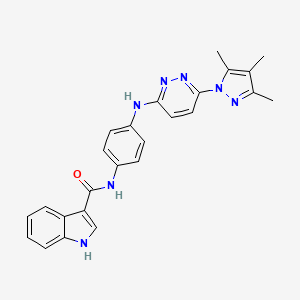
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is a chemical compound with the CAS Number 919746-48-8 . It has a molecular weight of 293.32 and a molecular formula of C18H15NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.254±0.06 g/cm3 and a predicted boiling point of 507.0±45.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Anticonvulsant Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide derivatives have shown potential as anticonvulsant agents. A study involving the synthesis of benzofuran-acetamide scaffolds revealed that several derivatives exhibited anticonvulsant activity when tested against the maximal electroshock induced seizures (MES) model in mice. The compounds demonstrated the ability to prevent seizure spread at low doses, with some showing comparable potency to phenytoin, a well-known anticonvulsant drug. This suggests a promising avenue for the development of new anticonvulsant medications based on this compound (Shakya et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another area of research focused on benzothiazolinone acetamide analogs, which, while structurally distinct, share functional similarities with this compound. These compounds were studied for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested significant binding affinities, indicating potential for diverse bioactive applications. This broadens the scope of application for compounds within this chemical family, hinting at utility in renewable energy technologies and bioactive compound development (Mary et al., 2020).
Synthesis and Characterization
The compound has also been a subject of synthetic and characterization studies, aiming to explore its structural and spectroscopic properties. These studies are crucial for understanding the chemical behavior and potential applications of this compound in various fields, including pharmacology and materials science. The detailed investigation of its synthesis pathways, structural elucidation, and interaction mechanisms lays the groundwork for further applied research (Hiremath et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(11)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAVECHQFLMTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)






![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)